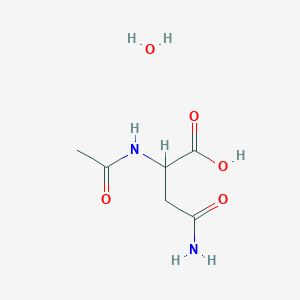
N-(2,5-dimethoxyphenyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a 2,5-dimethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N’-phenylurea typically involves the reaction of 2,5-dimethoxyaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of N-(2,5-dimethoxyphenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and 2,5-dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted urea derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N’-phenylurea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-N’-methylurea
- N-(2,5-dimethoxyphenyl)-N’-(2-thienylmethyl)urea
- N-(2,5-dimethoxyphenyl)-N’-(3-oxobutyl)urea
Uniqueness
N-(2,5-dimethoxyphenyl)-N’-phenylurea is unique due to its specific substitution pattern on the phenyl and 2,5-dimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-8-9-14(20-2)13(10-12)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
RQKGMAJCYVCFLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


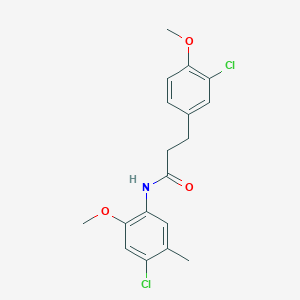
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
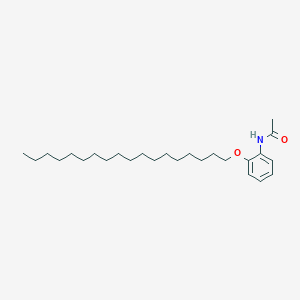
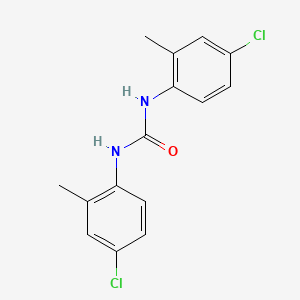
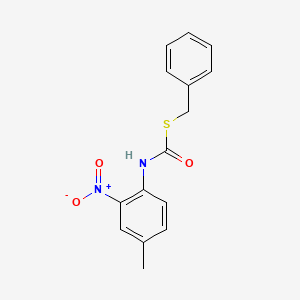

![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

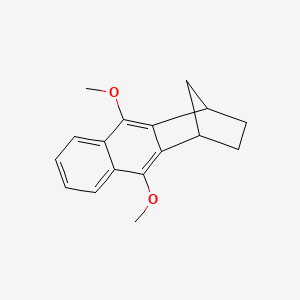
![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)
![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)
